3-Chloro-6-ethylpyridazine

概要

説明

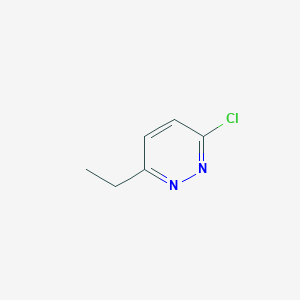

3-Chloro-6-ethylpyridazine is a heterocyclic compound with the molecular formula C6H7ClN2. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Chloro-6-ethylpyridazine involves the reaction of 3,6-dichloropyridazine with ethylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol . Another method involves the Suzuki-Miyaura coupling reaction, where this compound is synthesized by reacting 3-chloropyridazine with ethylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 3-Chloro-6-ethylpyridazine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 3-amino-6-ethylpyridazine or 3-thio-6-ethylpyridazine can be obtained.

Oxidation Products: Oxidation can lead to the formation of pyridazine N-oxides.

科学的研究の応用

Biomedical Applications

3-Chloro-6-ethylpyridazine and its derivatives have been studied for their potential as anticancer agents . Research indicates that compounds containing the pyridazine moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain metal complexes incorporating this compound demonstrate enhanced antitumor activity compared to conventional chemotherapeutics like cisplatin .

Key Findings:

- Cytotoxicity : The compound has been evaluated for its ability to inhibit the growth of cancer cells, showing promising results in reducing cell viability in hematological malignancies.

- Mechanism of Action : The mode of action appears to involve the induction of apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax, which are crucial for programmed cell death .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including:

- Cross-Coupling Reactions : Nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides have been reported to yield derivatives of this compound effectively .

- Hydrazine Derivatives : The compound can also be synthesized from hydrazine derivatives, which can further modify its properties for specific applications .

Interaction with Biological Targets

Research has delved into the interactions between this compound and biological targets:

- Molecular Docking Studies : Computational analyses have demonstrated that this compound can effectively bind to specific protein targets involved in cancer progression, indicating its potential as a lead compound for drug development .

- ADMET Properties : In silico studies assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles suggest that derivatives of this compound possess favorable pharmacokinetic properties, making them suitable candidates for further development as therapeutic agents .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparative analysis with related compounds is essential. Below is a summary table highlighting key properties and applications:

| Compound Name | Anticancer Activity | Synthesis Method | Notable Properties |

|---|---|---|---|

| This compound | High | Nickel-catalyzed cross-coupling | Induces apoptosis via p53/Bax |

| 3-Chloro-3-methylpiperidin | Moderate | Multi-step organic synthesis | Effective against leukemia |

| 5-Bromo-2-methoxy-pyridine | Low | Nucleophilic substitution | Limited cytotoxicity |

Case Studies

Several case studies illustrate the effectiveness of this compound in real-world applications:

-

Case Study on Anticancer Efficacy :

- Researchers synthesized a series of metal complexes using this compound and tested their cytotoxicity against various cancer cell lines. Results indicated a significant reduction in cell viability across multiple types of cancer cells, supporting the compound's potential as an anticancer agent.

-

Pharmacokinetic Evaluation :

- A study utilizing molecular docking revealed that derivatives of this compound exhibit strong binding affinities to target proteins associated with cancer pathways, suggesting a mechanism for their therapeutic effects.

作用機序

The mechanism of action of 3-Chloro-6-ethylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity.

類似化合物との比較

- 3-Chloro-6-methoxypyridazine

- 3-Chloro-6-methylpyridazine

- 3,6-Dichloropyridazine

Comparison: 3-Chloro-6-ethylpyridazine is unique due to its ethyl substituent, which imparts distinct physicochemical properties compared to its analogs. For example, the ethyl group increases the compound’s lipophilicity, potentially enhancing its ability to penetrate biological membranes . Additionally, the presence of the chlorine atom makes it a versatile intermediate for further chemical modifications .

生物活性

3-Chloro-6-ethylpyridazine is a heterocyclic compound with significant biological activity. It belongs to the pyridazine family, which is known for its diverse pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

- Molecular Formula : CHClN

- Molecular Weight : 130.56 g/mol

- CAS Number : 18368-63-3

- InChI Key : GZQYHFGVZKQHRA-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Log P (octanol/water) | 2.15 |

| Solubility | High in organic solvents |

This compound exhibits various biological activities, including:

- Antiviral Activity : It has shown efficacy against several viruses, including HIV and HSV, through modulation of immune responses and apoptosis pathways .

- Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cell lines by upregulating pro-apoptotic genes like p53 and Bax .

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Pharmacological Applications

The compound's diverse biological activities make it a candidate for various therapeutic applications:

- Antiviral Drugs : It can be developed into antiviral medications targeting specific viral infections.

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential treatment option for hematological malignancies.

- Neuroprotective Agents : Further research could explore its use in treating neurodegenerative disorders.

Study 1: Antiviral Efficacy

A study published in 2022 demonstrated the antiviral effects of this compound against HIV. The compound was found to inhibit viral replication by interfering with the JAK/STAT signaling pathway, leading to decreased viral load in infected cell cultures .

Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that this compound significantly reduced cell viability and increased apoptosis rates. The compound was shown to activate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival .

Study 3: Neuroprotection

Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its ability to modulate NF-κB signaling pathways, which play a key role in inflammation and cell survival .

特性

IUPAC Name |

3-chloro-6-ethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOHYGKZUOWKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608495 | |

| Record name | 3-Chloro-6-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98198-61-9 | |

| Record name | 3-Chloro-6-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。